molecular formula C26H25NO5 B13141802 1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione CAS No. 59373-50-1

1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione

Cat. No.: B13141802
CAS No.: 59373-50-1
M. Wt: 431.5 g/mol
InChI Key: IASGXYFAFAFDTF-UHFFFAOYSA-N
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Description

1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione is a complex organic compound with a molecular formula of C26H23NO4. This compound is part of the anthraquinone family, which is known for its diverse applications in dyes, pigments, and pharmaceuticals. The structure of this compound includes an anthracene backbone with amino, hydroxy, and phenoxyhexyl substituents, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione typically involves multiple steps:

    Starting Material: The synthesis begins with anthracene-9,10-dione.

    Hydroxylation: The hydroxyl group at the 4-position is introduced via a hydroxylation reaction, often using oxidizing agents.

    Phenoxyhexylation: The phenoxyhexyl group is introduced at the 2-position through an etherification reaction, typically using phenoxyhexanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to ensure high yield and purity. The use of catalysts, temperature control, and solvent selection are critical factors in the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.

    Substitution: The amino and hydroxy groups can participate in substitution reactions, forming various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts for substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other derivatives with modified functional groups.

Scientific Research Applications

1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione has several scientific research applications:

    Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, disrupting replication and transcription processes. It may also inhibit specific enzymes, leading to altered cellular functions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone: The parent compound with a simpler structure.

    1-Amino-4-hydroxyanthraquinone: Lacks the phenoxyhexyl group.

    2-Phenoxyanthraquinone: Lacks the amino and hydroxy groups.

Uniqueness

1-Amino-4-hydroxy-2-((6-phenoxyhexyl)oxy)anthracene-9,10-dione is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenoxyhexyl group enhances its solubility and interaction with biological membranes, making it a valuable compound for various applications.

Properties

CAS No.

59373-50-1

Molecular Formula

C26H25NO5

Molecular Weight

431.5 g/mol

IUPAC Name

1-amino-4-hydroxy-2-(6-phenoxyhexoxy)anthracene-9,10-dione

InChI

InChI=1S/C26H25NO5/c27-24-21(32-15-9-2-1-8-14-31-17-10-4-3-5-11-17)16-20(28)22-23(24)26(30)19-13-7-6-12-18(19)25(22)29/h3-7,10-13,16,28H,1-2,8-9,14-15,27H2

InChI Key

IASGXYFAFAFDTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCCCCCCOC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N

Origin of Product

United States

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